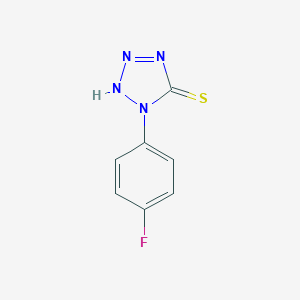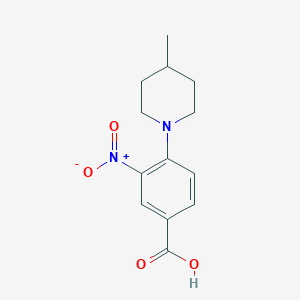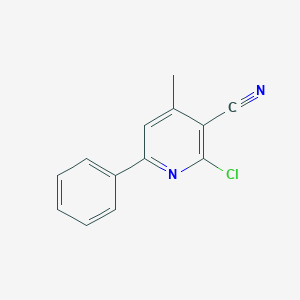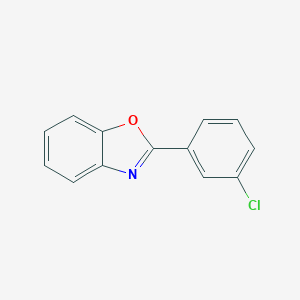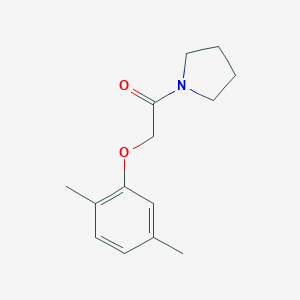
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is also known as DMAA (2,5-dimethyl-4-oxo-3-pyrrolidineacetamide).
科学研究应用
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer, as it has been found to improve memory and learning abilities in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of depression and anxiety disorders.
作用机制
The exact mechanism of action of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increase in neurotransmitter levels may lead to improved cognitive function and mood regulation.
生化和生理效应
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may lead to improved cognitive function and mood regulation. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
One of the advantages of using pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- in lab experiments is its high yield during synthesis, which makes it a cost-effective compound to use. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-. One direction is to further investigate its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, future studies may focus on developing more efficient synthesis methods for this compound.
Conclusion:
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain. While there are advantages to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications and any potential side effects.
合成方法
The synthesis of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- can be achieved through several methods. One of the most commonly used methods is the reaction between 2,5-dimethylphenol and pyrrolidine-2,4-dione, followed by acetylation with acetic anhydride. Another method involves the reaction between 2,5-dimethylphenol and pyrrolidine-2,5-dione, followed by acylation with acetic anhydride. The yield of this compound is typically high, making it a cost-effective synthesis method.
属性
CAS 编号 |
134937-61-4 |
|---|---|
产品名称 |
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- |
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-5-6-12(2)13(9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI 键 |
ITRSVSRDFLFYTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
其他 CAS 编号 |
134937-61-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



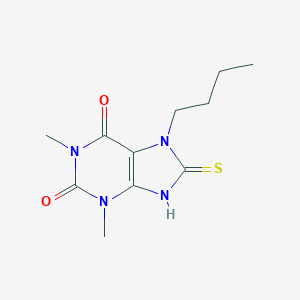
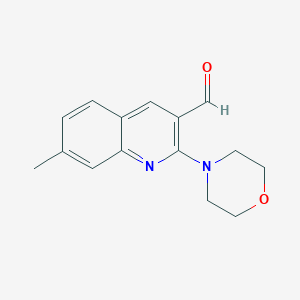

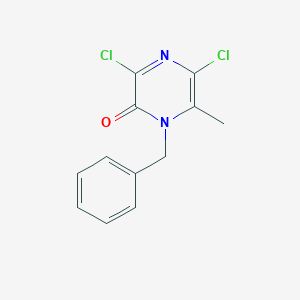
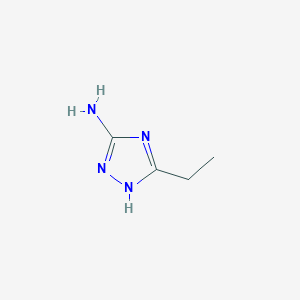
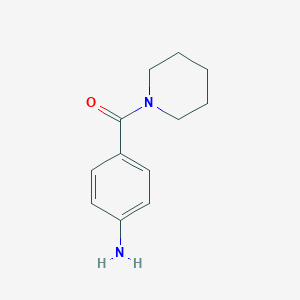
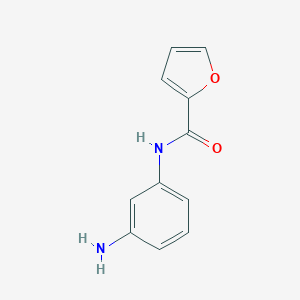
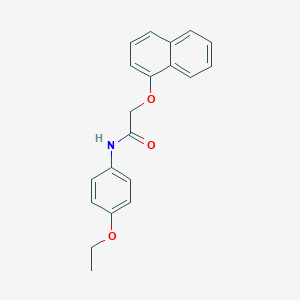
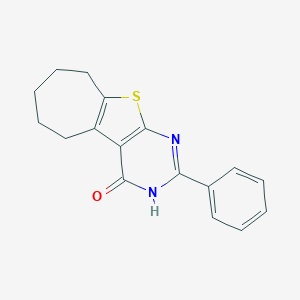
methanone](/img/structure/B185366.png)
